molecular formula C3H3NaS B14519242 sodium;methylsulfanylethyne CAS No. 62679-44-1

sodium;methylsulfanylethyne

Cat. No.: B14519242
CAS No.: 62679-44-1
M. Wt: 94.11 g/mol
InChI Key: DTHHFBPEADNPGS-UHFFFAOYSA-N
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Description

Sodium;methylsulfanylethyne (Na⁺[CH₃S-C≡C]⁻) is a sodium salt of methylsulfanylethyne, characterized by a methylsulfanyl (CH₃S-) group attached to an ethynyl (C≡C) moiety. This compound combines the reactivity of an acetylide anion with the lipophilic and electronic effects of the methylsulfanyl group.

Properties

CAS No.

62679-44-1

Molecular Formula

C3H3NaS

Molecular Weight

94.11 g/mol

IUPAC Name

sodium;methylsulfanylethyne

InChI

InChI=1S/C3H3S.Na/c1-3-4-2;/h2H3;/q-1;+1

InChI Key

DTHHFBPEADNPGS-UHFFFAOYSA-N

Canonical SMILES

CSC#[C-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methylsulfanylethyne typically involves the reaction of methylsulfanylacetylene with sodium amide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction can be represented as follows:

CH3S-CCH+NaNH2CH3S-CCNa+NH3\text{CH}_3\text{S-C}\equiv\text{CH} + \text{NaNH}_2 \rightarrow \text{CH}_3\text{S-C}\equiv\text{CNa} + \text{NH}_3 CH3​S-C≡CH+NaNH2​→CH3​S-C≡CNa+NH3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-temperature solvents. The process is optimized to ensure high yields and purity of the final product. The use of molten dimethyl sulfone as a solvent is common due to its polarity and thermal stability .

Chemical Reactions Analysis

Types of Reactions

Sodium;methylsulfanylethyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride and sodium amide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Sodium;methylsulfanylethyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium;methylsulfanylethyne exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • The sodium ion enhances water solubility compared to neutral sulfanyl or sulfonamide compounds .

Physicochemical Properties

Hydrophilicity vs. Lipophilicity

  • This compound’s ionic nature increases hydrophilicity compared to non-ionic analogs like Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, which has higher lipophilicity due to aromatic and ester groups .
  • The methylsulfanyl group provides moderate lipophilicity, intermediate between sulfonyl (polar) and unsubstituted ethynyl groups .

Stability and Reactivity

  • Sulfanyl groups (CH₃S-) are less electron-withdrawing than sulfonyl (SO₂) groups, reducing acidity compared to sulfonamides like N-[4-(2-phenylethynyl)phenyl]methanesulfonamide .
  • The acetylide anion (C≡C⁻) is highly reactive, enabling nucleophilic substitutions or metal coordination, unlike stable sulfonate esters (e.g., Methyl 2-(Ethylsulfonyl)acetate) .

Data Tables

Table 1: Functional Group Impact on Properties

Compound Type Key Functional Group Solubility (Water) Reactivity Biological Role
This compound CH₃S-C≡C⁻, Na⁺ High Nucleophilic substitutions Potential catalyst
Sulfonamides SO₂-NH₂ Moderate Enzyme inhibition Pharmacological activity
Sulfanyl Esters CH₃S-, COOEt Low Antioxidant Drug intermediates

Table 2: Comparison of Sulfur-Containing Groups

Group Oxidation State Electronic Effect Example Compound
Sulfanyl (-S-) -2 Mildly donating This compound
Sulfonyl (-SO₂-) +4 Strongly withdrawing Methyl 2-(Ethylsulfonyl)acetate
Sulfinyl (-SO-) +2 Moderately withdrawing 5-(Methylsulfinyl)pentanenitrile

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